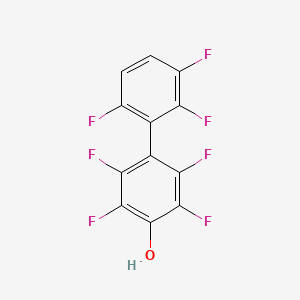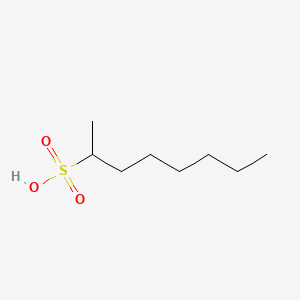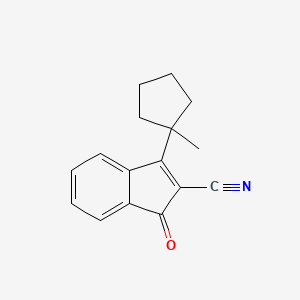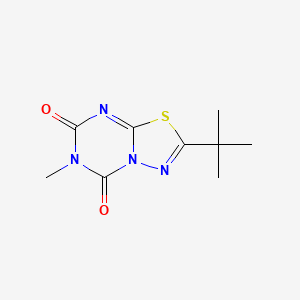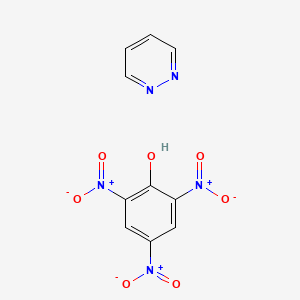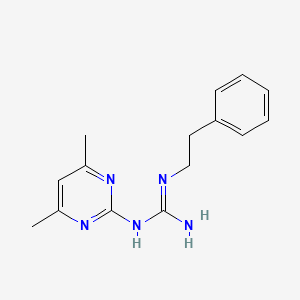
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of piperazines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a pyrrole ring substituted with a nitrophenyl and phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the pyrrole and piperazine rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of nitro-oxides and phenyl oxides.
Reduction: Formation of amines and reduced phenyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 1-Methyl-4-(2-nitrophenyl)piperazine
- 1-Methyl-4-(4-piperidinyl)piperazine
Uniqueness
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups
特性
CAS番号 |
146204-51-5 |
|---|---|
分子式 |
C23H26N4O2 |
分子量 |
390.5 g/mol |
IUPAC名 |
1-methyl-4-[[2-methyl-1-(4-nitrophenyl)-5-phenylpyrrol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C23H26N4O2/c1-18-20(17-25-14-12-24(2)13-15-25)16-23(19-6-4-3-5-7-19)26(18)21-8-10-22(11-9-21)27(28)29/h3-11,16H,12-15,17H2,1-2H3 |
InChIキー |
MYYIMNSMXRYGFE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)CN4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


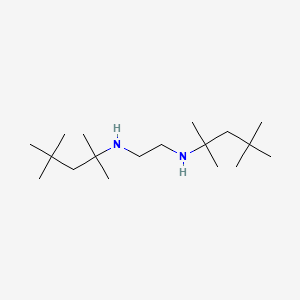
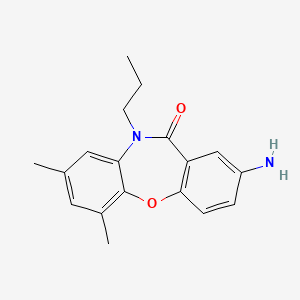


![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
